molecular formula C7H4Br2ClNO B8538660 3,5-Dibromo-4-chlorobenzamide

3,5-Dibromo-4-chlorobenzamide

Cat. No.: B8538660
M. Wt: 313.37 g/mol
InChI Key: LZNROFCWKVFBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-chlorobenzamide is a halogenated benzamide derivative supplied as a high-purity organic building block for chemical synthesis and research applications. This compound has a molecular formula of C7H4Br2ClNO and a molecular weight of 313.37 g/mol . It is typically provided with a purity of 97% and is characterized by techniques such as NMR and HPLC to ensure quality and consistency for research purposes . As a multi-halogenated aromatic compound, it serves as a valuable intermediate in the exploration of new chemical entities. Its structural features are of interest in various research fields, including the development of specialty chemicals and the study of compounds with biological activity. For instance, related dibromo- and chloro- substituted aromatic compounds are investigated as intermediates in pharmaceutical development and have been studied in the context of herbicide degradation by microbial nitrilases . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2ClNO

Molecular Weight

313.37 g/mol

IUPAC Name

3,5-dibromo-4-chlorobenzamide

InChI

InChI=1S/C7H4Br2ClNO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)

InChI Key

LZNROFCWKVFBQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Elucidation of Reaction Pathways for 3,5 Dibromo 4 Chlorobenzamide

Direct Synthesis Approaches for 3,5-Dibromo-4-chlorobenzamide

The direct synthesis of this compound can be effectively achieved through two principal pathways: the amidation of a halogenated benzoic acid and the halogenation of a benzamide (B126) starting material.

Amidation Reactions Involving Halogenated Benzoic Acid Precursors

A primary and often preferred route to this compound involves the amidation of its corresponding carboxylic acid precursor, 3,5-Dibromo-4-chlorobenzoic acid. This multi-step process typically begins with the activation of the carboxylic acid to a more reactive species, most commonly an acyl chloride. This activation is crucial as the direct reaction of a carboxylic acid with ammonia (B1221849) is generally a slow and low-yielding process.

The conversion of 3,5-Dibromo-4-chlorobenzoic acid to its acyl chloride, 3,5-Dibromo-4-chlorobenzoyl chloride, is readily accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, offering the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. Oxalyl chloride ((COCl)₂) is another effective reagent, often used under milder conditions.

Once the highly reactive 3,5-Dibromo-4-chlorobenzoyl chloride is formed, it is subsequently treated with a source of ammonia to form the desired amide. This can be achieved by reaction with aqueous or gaseous ammonia. The reaction is a classic nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the stable amide bond.

A general experimental procedure for this amidation is as follows:

3,5-Dibromo-4-chlorobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of gases ceases.

The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 3,5-Dibromo-4-chlorobenzoyl chloride.

The crude acyl chloride is then slowly added to a stirred, cooled solution of concentrated aqueous ammonia.

The resulting precipitate, this compound, is collected by filtration, washed with water to remove any ammonium (B1175870) chloride, and then dried.

Halogenation Strategies on Pre-formed Benzamide Scaffolds

An alternative synthetic strategy involves the direct halogenation of a pre-formed benzamide. In this approach, 4-chlorobenzamide (B146232) would serve as the starting material. The introduction of two bromine atoms onto the aromatic ring is achieved through an electrophilic aromatic substitution reaction.

The reaction typically employs molecular bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. The amide group is a moderately activating, ortho-, para-directing group. However, the presence of the deactivating chloro group and the steric hindrance from the amide group can influence the regioselectivity of the bromination. To achieve dibromination at the 3 and 5 positions, forcing conditions such as higher temperatures or a larger excess of the brominating agent may be necessary.

Comparative Analysis of Synthetic Yields and Selectivity Across Different Methods

When comparing the two primary synthetic approaches, the amidation of 3,5-Dibromo-4-chlorobenzoic acid generally offers superior control and predictability, leading to higher yields and selectivity. The commercial availability of 3,5-Dibromo-4-chlorobenzoic acid makes this a highly viable route. The conversion of a carboxylic acid to an acid chloride and subsequent amidation is a well-established and high-yielding sequence of reactions.

Synthetic MethodStarting MaterialKey ReagentsTypical YieldsSelectivity
Amidation of Halogenated Benzoic Acid3,5-Dibromo-4-chlorobenzoic acid1. SOCl₂ or (COCl)₂2. NH₃Generally HighHigh
Halogenation of Benzamide4-ChlorobenzamideBr₂, FeBr₃Moderate to HighVariable, requires optimization

Mechanistic Investigations of Halogenation and Amidation Processes

The synthesis of this compound is underpinned by fundamental organic reaction mechanisms, namely electrophilic aromatic substitution and nucleophilic acyl substitution.

Electrophilic Aromatic Substitution Mechanisms in Polybromination and Chlorination

The introduction of bromine and chlorine atoms onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. In the case of brominating 4-chlorobenzamide, the reaction is initiated by the activation of molecular bromine by a Lewis acid catalyst, such as FeBr₃. This interaction generates a highly electrophilic bromine species.

The π electrons of the benzene (B151609) ring of 4-chlorobenzamide then act as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base, such as the FeBr₄⁻ complex, abstracts a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst. For the introduction of the second bromine atom, the same mechanistic steps are repeated. The directing effects of the existing substituents (the chloro and amide groups) will influence the position of the second bromination.

Nucleophilic Acyl Substitution Pathways in Benzamide Formation

The formation of the amide bond from an acyl chloride and ammonia is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate.

The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbonyl carbon of 3,5-Dibromo-4-chlorobenzoyl chloride. This addition step breaks the carbon-oxygen π bond and forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

This tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π bond, and in a concerted step, the chloride ion, being a good leaving group, is expelled. A final deprotonation of the resulting protonated amide by another molecule of ammonia or a weak base yields the final this compound and ammonium chloride. This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions.

Role of Catalysis in Enhancing Reaction Efficiency and Regioselectivity in the Synthesis of this compound

The synthesis of this compound can be envisioned through two primary retrosynthetic pathways: the amidation of a pre-functionalized benzoic acid derivative or the direct halogenation of a substituted benzamide. In both approaches, catalysis plays a pivotal role in improving reaction efficiency, controlling regioselectivity, and promoting milder reaction conditions.

A plausible and efficient route to this compound involves the amidation of 3,5-dibromo-4-chlorobenzoic acid. This precursor, a known compound, can be synthesized through the regioselective halogenation of appropriate starting materials. The subsequent conversion of the carboxylic acid to the primary amide is a critical step where catalysis is extensively employed.

Catalytic Amidation of 3,5-Dibromo-4-chlorobenzoic Acid:

The direct amidation of carboxylic acids with ammonia or its surrogates often requires harsh conditions (high temperatures and pressures) due to the formation of stable ammonium carboxylate salts. Catalytic methods provide milder alternatives by activating the carboxylic acid group.

One effective strategy is the use of coupling agents . Reagents like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine source.

Copper-catalyzed amination represents another significant advancement in C-N bond formation. While typically applied to aryl halides, related methodologies can be adapted for the amidation of benzoic acids. Research on the copper-catalyzed amination of bromobenzoic acids has demonstrated remarkable chemo- and regioselectivity. nih.gov For instance, in the synthesis of N-aryl anthranilic acids, copper powder and copper(I) oxide have been used to catalyze the reaction between 2-bromobenzoic acids and various amines. nih.gov This suggests that a similar copper-based catalytic system could be explored for the direct amidation of 3,5-dibromo-4-chlorobenzoic acid. The catalytic cycle would likely involve the formation of a copper-carboxylate intermediate, enhancing the electrophilicity of the carbonyl carbon for subsequent amination.

Catalyst SystemAmine SourceSolventTemperaturePotential Advantages
Coupling Agents (e.g., phosphonium (B103445) salts)Ammonia, UreaAprotic solvents (e.g., THF, DCM)Room Temperature to moderate heatingMild conditions, high yields
Copper(I)/Copper(0)Ammonia, Ammonium saltsPolar aprotic solvents (e.g., DMF, DMSO)Elevated temperaturesGood functional group tolerance, potential for high regioselectivity

Table 1: Potential Catalytic Systems for the Amidation of 3,5-Dibromo-4-chlorobenzoic Acid

Novel Synthetic Route Development and Optimization

Route 1: Synthesis via Halogenation of 4-Chlorobenzoic Acid and Subsequent Amidation

A primary route involves the initial synthesis of the key intermediate, 3,5-dibromo-4-chlorobenzoic acid. This can be achieved by the electrophilic bromination of 4-chlorobenzoic acid. The directing effects of the chloro and carboxyl groups are crucial in this step. The carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. Therefore, the positions ortho to the chloro group and meta to the carboxyl group are activated for electrophilic substitution. This leads to the desired 3,5-dibromination product.

Various brominating agents can be employed, including molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with a strong acid catalyst. The choice of brominating agent and reaction conditions is critical to achieve high regioselectivity and avoid side products. mdpi.com

Once 3,5-dibromo-4-chlorobenzoic acid is obtained, the subsequent amidation can be optimized as discussed in the previous section, utilizing catalytic methods to ensure high conversion and purity of the final this compound.

Route 2: Synthesis via Halogenation of 4-Chlorobenzamide

An alternative approach involves the direct halogenation of 4-chlorobenzamide. This route is potentially more atom-economical as it introduces the amide functionality at an earlier stage. The amide group is an ortho-, para-directing group. Therefore, direct bromination of 4-chlorobenzamide would be expected to yield a mixture of isomers, with bromination occurring at the positions ortho and para to the activating amide group and ortho to the chloro group. Achieving the desired 3,5-dibromo substitution pattern with high regioselectivity would be challenging and likely require the use of specialized halogenating reagents or catalysts that can overcome the inherent directing effects of the substituents.

Recent advancements in halogenation chemistry have introduced novel reagents with high regioselectivity. For example, N-acetoxy-N-bromo-4-nitrobenzamide has been developed as a powerful brominating agent that can halogenate complex heteroaromatic compounds with high regioselectivity, often at the most electron-rich position. tcichemicals.com The application of such reagents to the synthesis of this compound could represent a novel and optimized route.

Optimization of Reaction Conditions:

Advanced Spectroscopic and Spectrometric Characterization of 3,5 Dibromo 4 Chlorobenzamide

Vibrational Spectroscopy Analysis: FTIR and FT-Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure and bonding of a compound. The analysis of the vibrational modes of 3,5-Dibromo-4-chlorobenzamide would involve the identification of fundamental vibrations associated with its constituent functional groups.

Assignment of Fundamental Vibrational Modes and Band Interpretation

The vibrational spectrum of this compound is expected to be complex due to the presence of multiple functional groups and the substituted benzene (B151609) ring. The interpretation of the spectrum would involve assigning the observed absorption bands (in FTIR) and scattered peaks (in FT-Raman) to specific molecular vibrations. These vibrations can be broadly categorized as stretching, bending, and torsional modes.

Expected Vibrational Regions:

4000-2500 cm⁻¹: This region would primarily feature the stretching vibrations of the N-H bonds of the amide group. Asymmetric and symmetric stretching of the -NH₂ group would be expected.

2000-1500 cm⁻¹: The C=O stretching vibration (Amide I band) would be a prominent feature in this region, typically appearing around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would also be present. Aromatic C=C stretching vibrations from the benzene ring would also be observed in this range.

1500-1000 cm⁻¹: This "fingerprint" region would contain a multitude of overlapping bands, including C-N stretching, C-H in-plane bending, and various ring vibrations.

Below 1000 cm⁻¹: This region is where the vibrations involving the heavier halogen atoms would be expected. C-Br and C-Cl stretching and bending vibrations would be prominent.

Analysis of Halogen-Carbon and Amide Group Vibrations

A detailed analysis would focus on the characteristic vibrations of the key functional groups:

Amide Group Vibrations:

Amide I (C=O stretch): A strong band in the FTIR spectrum, sensitive to hydrogen bonding.

Amide II (N-H bend and C-N stretch): Another characteristic band, useful for conformational analysis.

N-H Stretching: Typically appears as one or two bands in the high-frequency region.

Halogen-Carbon Vibrations:

C-Cl Stretching: Expected to appear in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Spin Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be relatively simple.

Aromatic Protons: Due to the substitution pattern, there are two equivalent aromatic protons. These would appear as a single signal (a singlet) in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shift would be influenced by the electron-withdrawing effects of the halogens and the amide group.

Amide Protons (-NH₂): The two protons of the amide group would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum would provide information about the carbon skeleton. Due to molecular symmetry, four distinct carbon signals would be expected.

Carbonyl Carbon (C=O): This would be the most downfield signal, typically in the range of 160-180 ppm.

Aromatic Carbons:

C1 (ipso-carbon attached to the amide group): Its chemical shift would be influenced by the amide group.

C2 and C6 (equivalent carbons bearing the aromatic protons): These would appear as a single signal.

C3 and C5 (equivalent carbons attached to bromine): This would also be a single signal, with its chemical shift influenced by the heavy bromine atoms (heavy atom effect).

C4 (carbon attached to chlorine): The chemical shift of this carbon would be characteristic of a carbon bonded to chlorine.

The precise chemical shifts would be a result of the additive effects of the different substituents on the benzene ring.

Two-Dimensional NMR Techniques for Structural Confirmation

While the 1D NMR spectra are expected to be straightforward, 2D NMR techniques could be used for unambiguous assignment and to confirm the structure.

COSY (Correlation Spectroscopy): Would be of limited use for the aromatic system due to the lack of proton-proton coupling but could confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the aromatic proton signal with its directly attached carbon (C2/C6).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between the aromatic protons and the neighboring quaternary carbons (C1, C3/C5, and C4), as well as between the amide protons and the carbonyl carbon and C1. This would be crucial for assigning the quaternary carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. Molecules containing multiple bonds or atoms with non-bonding electrons, known as chromophores, are responsible for these absorptions.

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of its two main chromophoric components: the substituted benzene ring and the carboxamide group (-CONH₂). The benzene ring itself exhibits characteristic absorptions due to π → π* transitions of its delocalized electrons. The presence of the electron-withdrawing bromine and chlorine atoms, as well as the amide group, modifies the energy levels of the molecular orbitals, typically resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. researchgate.net

The key electronic transitions expected for this compound are:

π → π transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl double bond (C=O) of the amide group. The conjugation between the phenyl ring and the carbonyl group creates an extended π-system, which lowers the energy gap for these transitions. Halogen substitution further influences these transitions. researchgate.net

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atom of the amide group) to an antibonding π* orbital of the carbonyl group. These transitions typically occur at longer wavelengths than the primary π → π* transitions.

Based on studies of similarly substituted benzamides, the principal absorption bands for this compound can be predicted. researchgate.netcdnsciencepub.com Halogen substitution on the benzamide (B126) structure is known to cause a red shift in the absorption spectrum. researchgate.net

Table 1: Predicted Electronic Transitions for this compound

Transition TypeAssociated ChromophorePredicted Wavelength (λmax) RangeRelative Intensity
π → πPhenyl Ring & C=O~230 - 250 nmHigh
π → πPhenyl Ring (conjugated system)~270 - 290 nmMedium
n → π*C=O (Amide)~300 - 320 nmLow

The polarity of the solvent in which the UV-Vis spectrum is recorded can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. slideshare.netyoutube.com This effect arises from differential solvation of the ground and excited states of the molecule.

π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This results in a shift to longer wavelengths, known as a bathochromic shift or red shift. slideshare.net

n → π Transitions:* In the case of n → π* transitions, the non-bonding electrons of the ground state are often stabilized by polar, protic solvents through interactions like hydrogen bonding. This stabilization lowers the energy of the ground state more significantly than the excited state. Consequently, the energy required for the transition increases, leading to a shift to shorter wavelengths, known as a hypsochromic shift or blue shift. slideshare.netyoutube.com

Therefore, when analyzing this compound, one would expect the λmax of its π → π* transitions to shift to longer wavelengths as the solvent is changed from a non-polar solvent (e.g., hexane) to a polar one (e.g., ethanol (B145695) or water). Conversely, the weak n → π* transition would be expected to undergo a blue shift. researchgate.net

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound

SolventPolarityEffect on π → π* TransitionEffect on n → π* Transition
HexaneNon-polarBaseline λmaxBaseline λmax
ChloroformModerately PolarBathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift)
EthanolPolar, ProticStronger Bathochromic ShiftStronger Hypsochromic Shift
WaterHighly Polar, ProticStrongest Bathochromic ShiftStrongest Hypsochromic Shift

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with high accuracy, which in turn allows for the unambiguous determination of its elemental formula.

For this compound (C₇H₄Br₂ClNO), the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of multiple bromine and chlorine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues (e.g., [M+2]⁺, [M+4]⁺, [M+6]⁺), where the relative intensities of these peaks provide definitive evidence for the number of bromine and chlorine atoms in the molecule.

The primary fragmentation pathway for aromatic amides in mass spectrometry typically involves the cleavage of the amide bond. nih.govresearchgate.net This would lead to the formation of a stable 3,5-dibromo-4-chlorobenzoyl cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from this cation. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₇H₄Br₂ClNO
Theoretical Exact Mass ([M]⁺, for ¹²C₇¹H₄⁷⁹Br₂³⁵Cl¹⁴N¹⁶O)334.8455 g/mol
Key Isotopic Peaks (Relative to M⁺)[M+2]⁺, [M+4]⁺, [M+6]⁺
Major Fragment Ion (m/z)[C₇H₂Br₂ClO]⁺ (3,5-dibromo-4-chlorobenzoyl cation)
Secondary Fragment Ion (m/z)[C₆H₂Br₂Cl]⁺ (loss of CO)

Quantum Chemical Calculations and Theoretical Molecular Modeling of 3,5 Dibromo 4 Chlorobenzamide

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, and to analyze its conformational landscape.

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For halogenated aromatic compounds like 3,5-Dibromo-4-chlorobenzamide, a common and effective approach involves the use of hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This functional is known to provide reliable geometric and electronic properties for a wide range of organic molecules.

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p), are frequently utilized. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving non-hydrogen atoms and for capturing the electronic effects of the halogen substituents. For even greater accuracy, especially for heavier elements like bromine, basis sets that include diffuse functions might be employed to better model the electron density further from the nucleus. Computational studies on similar halogenated compounds have demonstrated that the B3LYP functional paired with a 6-311++G(d,p) basis set can yield precise predictions of molecular parameters. nih.gov

Following geometry optimization using the selected DFT method, a detailed analysis of the bond lengths, bond angles, and dihedral angles of this compound can be performed. The presence of three halogen atoms (two bromine and one chlorine) on the benzene (B151609) ring, along with the amide group, is expected to introduce specific structural characteristics.

The carbon-carbon bonds within the aromatic ring are predicted to have lengths intermediate between typical single and double bonds, characteristic of aromatic systems. However, the substitution pattern may cause slight deviations from a perfectly hexagonal geometry. The C-Br and C-Cl bond lengths will be influenced by the electronic environment of the ring. The amide group (-CONH2) will have its own distinct geometry, with the C-N bond exhibiting some degree of double bond character due to resonance. The planarity of the amide group with respect to the benzene ring is another key conformational parameter. Theoretical studies on related molecules can provide expected ranges for these parameters. nih.gov

Below is a table of predicted bond lengths and angles for this compound, based on DFT calculations of analogous structures.

Bond/AnglePredicted Value
C-C (aromatic)1.39 - 1.41 Å
C-Br~1.90 Å
C-Cl~1.74 Å
C-C (amide)~1.50 Å
C=O~1.24 Å
C-N~1.36 Å
∠C-C-C (ring)118 - 122°
∠C-C-Br~120°
∠C-C-Cl~120°
∠O-C-N~122°

Note: These values are illustrative and based on theoretical calculations of similar halogenated benzamides.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms of the amide group. The presence of the halogen atoms, with their electron-withdrawing inductive effects and electron-donating resonance effects, will also influence the distribution of the HOMO.

Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the carbonyl group of the amide moiety. The antibonding π* orbitals of the benzene ring and the C=O bond will likely be the major contributors to the LUMO. The specific locations of high electron density in the HOMO indicate the most probable sites for electrophilic attack, while the regions of high density in the LUMO suggest the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a reliable indicator of the chemical stability of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: These energy values are estimations based on theoretical calculations of similar halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its behavior in electrostatic interactions. dtic.milrsc.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), blue signifies areas of positive potential (electron-poor), and green represents neutral regions.

For this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom of the amide group, due to the presence of lone pair electrons. This area would be a prime site for electrophilic attack or hydrogen bonding. The nitrogen atom of the amide group will also contribute to a negative potential region.

The hydrogen atoms of the amide group and, to a lesser extent, the hydrogen atom on the benzene ring, will exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. Interestingly, halogen atoms can also display regions of positive potential, known as a "sigma-hole," along the axis of the carbon-halogen bond. researchgate.net This positive region on the bromine and chlorine atoms can lead to non-covalent interactions known as halogen bonding. The aromatic ring itself will likely show a mix of potentials, with the π-electron cloud contributing to a slightly negative potential above and below the plane of the ring.

Identification of Electrophilic and Nucleophilic Sites

Theoretical calculations are crucial for identifying the reactive sites of a molecule. Electrophilic sites, which are susceptible to attack by electron-rich species (nucleophiles), are characterized by a local electron deficiency. Conversely, nucleophilic sites, which tend to attack electron-deficient species (electrophiles), are electron-rich regions.

For this compound, the electronegativity of the oxygen, nitrogen, chlorine, and bromine atoms would significantly influence the electron distribution. The carbonyl carbon (C=O) is anticipated to be a primary electrophilic site due to the strong electron-withdrawing effect of the adjacent oxygen atom. The hydrogen atoms of the amide group (-NH2) could also exhibit electrophilic character. Nucleophilic sites would likely be centered on the oxygen and nitrogen atoms, owing to their lone pairs of electrons, as well as the halogen atoms, which also possess lone pairs and can participate in halogen bonding. A Molecular Electrostatic Potential (MEP) map would visually represent these regions, with blue areas indicating electrophilic character (positive potential) and red areas indicating nucleophilic character (negative potential).

Prediction of Intermolecular Interaction Regions

The study of intermolecular interactions is fundamental to understanding the solid-state structure and properties of a compound. For this compound, several types of non-covalent interactions would be predicted. The amide group is a classic motif for forming strong hydrogen bonds, with the N-H groups acting as donors and the carbonyl oxygen as an acceptor. This would likely lead to the formation of common supramolecular synthons, such as chains or dimers.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. rsc.orgresearchgate.net

NBO analysis quantifies donor-acceptor interactions, which represent charge transfer and electron delocalization. These are evaluated using second-order perturbation theory to determine the stabilization energy (E(2)) associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

For this compound, significant intramolecular hyperconjugation would be expected. Key interactions would likely include the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πC=O), which is characteristic of the amide resonance. Delocalization from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene ring (π) would also contribute to the electronic structure. The magnitude of the E(2) values for these interactions would provide a quantitative measure of their importance.

Table 4.4.1: Hypothetical NBO Second-Order Perturbation Analysis for this compound No specific data is available in the literature for this compound. The table below is a representative example of how such data would be presented.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) π* (C=O) Data not available
LP (O) σ* (C-N) Data not available
LP (Br) π* (C-C) ring Data not available
LP (Cl) π* (C-C) ring Data not available
π (C-C) ring π* (C-C) ring Data not available

(This table is for illustrative purposes only.)

NBO analysis provides the composition of the natural atomic orbitals (NAOs) that form the natural hybrid orbitals (NHOs), which in turn create the bonds and lone pairs. researchgate.net This allows for a detailed description of the hybridization of each atom. For instance, the carbonyl carbon would be expected to have sp² hybridization, while the nitrogen of the amide group might show hybridization between sp² and sp³ depending on the degree of planarity. The analysis also provides the occupancy of each NBO, with values close to 2.0 electrons indicating a well-localized Lewis structure (lone pair or bond), while significant deviations suggest strong delocalization. rsc.org

Fukui Function and Mulliken Population Analysis for Site Reactivity

Reactivity indices derived from conceptual Density Functional Theory (DFT) are used to predict the most reactive sites within a molecule. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. joaquinbarroso.com Condensed Fukui functions (fk+, fk-, fk0) are used to identify the sites most susceptible to nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0), respectively. joaquinbarroso.com For this compound, the carbonyl carbon would be expected to have a high value of fk+, while the oxygen and nitrogen atoms would likely have high values of fk-.

Mulliken population analysis is a method for assigning partial atomic charges by partitioning the total electron density among the atoms. uni-muenchen.de Although known to be basis-set dependent, it can provide a qualitative picture of the charge distribution. uni-muenchen.deq-chem.com In this compound, the oxygen atom would carry the most negative charge, followed by the nitrogen and halogen atoms, while the carbonyl carbon would have a significant positive charge.

Table 4.5: Hypothetical Mulliken Atomic Charges and Fukui Functions for this compound No specific data is available in the literature for this compound. The table below is a representative example of how such data would be presented.

Atom Mulliken Charge Condensed Fukui Function (fk+) Condensed Fukui Function (fk-)
C (carbonyl) Data not available Data not available Data not available
O (carbonyl) Data not available Data not available Data not available
N (amide) Data not available Data not available Data not available
C4 (with Cl) Data not available Data not available Data not available
C3/C5 (with Br) Data not available Data not available Data not available
Cl Data not available Data not available Data not available
Br Data not available Data not available Data not available

(This table is for illustrative purposes only.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. semanticscholar.org It is used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO) provides insight into their nature, such as n→π* or π→π* transitions. For this compound, the lowest energy transitions would likely involve the promotion of an electron from a π orbital on the phenyl ring or a non-bonding orbital on the oxygen or halogen atoms to a π* antibonding orbital of the ring or carbonyl group. This analysis is crucial for understanding the photophysical properties of the molecule.

Table 4.6: Hypothetical TD-DFT Calculated Excitation Energies for this compound No specific data is available in the literature for this compound. The table below is a representative example of how such data would be presented.

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 Data not available Data not available Data not available Data not available
S2 Data not available Data not available Data not available Data not available
S3 Data not available Data not available Data not available Data not available

(This table is for illustrative purposes only.)

Crystallographic Analysis and Supramolecular Architecture of 3,5 Dibromo 4 Chlorobenzamide

Single-Crystal X-ray Diffraction Studies of 3,5-Dibromo-4-chlorobenzamide

A single-crystal X-ray diffraction experiment is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique would yield fundamental crystallographic data for this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

This subsection would typically present the specific crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound. This data is essential for defining the symmetry and the basic repeating unit of the crystal lattice. Without an experimental study, these parameters remain unknown.

Analysis of Molecular Conformation in the Solid State

An analysis of the molecular conformation would describe the spatial arrangement of the atoms within a single molecule of this compound in the crystalline state. This would include details on the planarity of the benzamide (B126) group and the orientation of the amide substituent relative to the aromatic ring. This information is derived directly from the atomic coordinates obtained through X-ray diffraction, which are currently unavailable.

Intermolecular Interactions Driving Crystal Packing

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. For a molecule with the functional groups present in this compound, several types of interactions would be anticipated to play a crucial role in its supramolecular architecture.

Hydrogen Bonding Networks (N—H···O, C—H···O, etc.)

Benzamides are well-known for forming robust hydrogen bonds. It is expected that the amide group of this compound would participate in N—H···O hydrogen bonds, a common and strong interaction in such systems. Weaker C—H···O interactions involving the aromatic C-H donors and the amide oxygen acceptor are also plausible. A detailed description of these networks, including their geometry and dimensionality (e.g., forming chains, sheets, or three-dimensional networks), would require the crystallographic data.

π-π Stacking Interactions Between Aromatic Rings

Aromatic rings often engage in π-π stacking interactions, which contribute to the stabilization of crystal structures. The arrangement of the 3,5-dibromo-4-chlorophenyl rings in the crystal lattice would determine the presence and geometry of any such interactions. An analysis would typically involve measuring the distance between the centroids of adjacent rings and their relative orientation (e.g., parallel-displaced or T-shaped). This information is contingent on the availability of a crystal structure.

Van der Waals Forces and Other Non-Covalent Interactions

A description of the van der Waals forces and other non-covalent interactions, such as halogen bonds (Br···Br, Br···Cl, Br···O) and dihalogen bonds (Cl···Br), which are anticipated to play a significant role in the crystal packing of this compound, cannot be accurately presented without experimental crystallographic data. The specific distances and geometries of these interactions are crucial for a meaningful analysis.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, this analysis is entirely dependent on the availability of a crystallographic information file (CIF). Without the crystal structure of this compound, it is impossible to generate or analyze its Hirshfeld surface and the associated two-dimensional fingerprint plots.

Visualization of Molecular Recognition Features in the Solid State

The visualization of molecular recognition features, which helps in understanding how molecules assemble in the solid state, is also not feasible without the underlying crystallographic data.

Supramolecular Synthons and Crystal Engineering Principles

Identification of Robust Supramolecular Motifs

While halogenated benzamides are known to form robust supramolecular synthons, such as the classic amide-amide hydrogen-bonded catemers or dimers, the specific motifs present in the crystal structure of this compound remain undetermined. The interplay between hydrogen bonding and various halogen-based interactions would be of particular interest, but cannot be discussed without experimental evidence.

Strategies for Directed Co-crystallization (If Applicable to Related Compounds)

Discussion of co-crystallization strategies is inherently speculative without a known crystal structure of the target compound. Understanding the primary supramolecular synthons is a prerequisite for designing effective co-formers to modify the physicochemical properties of this compound.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound Derivatization

Despite a comprehensive search of available scientific literature, specific research detailing the derivatization strategies and structure-reactivity relationships of the chemical compound this compound is not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought to explore various facets of the chemical modification of this compound, including synthetic routes for its derivatization, the influence of these modifications on its electronic and steric properties, and the theoretical prediction of reaction outcomes. The planned structure of the article was to include:

Derivatization Strategies and Structure Reactivity Relationships of 3,5 Dibromo 4 Chlorobenzamide

Theoretical Prediction of Derivatization Outcomes and Reaction Selectivity

However, searches for specific synthetic protocols such as N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) applied directly to 3,5-Dibromo-4-chlorobenzamide did not yield any specific examples or detailed studies. Similarly, information regarding the modification of the halogenated aromatic ring through reactions like halogen exchange or nucleophilic aromatic substitution on this particular substrate is absent from the reviewed literature.

Furthermore, no dedicated studies were found that investigated the electronic and steric effects of substituents on a this compound core. This includes the absence of quantitative structure-activity relationship (QSAR) studies, Hammett plots, or the determination of Taft steric parameters for derivatives of this compound.

Finally, the search for computational studies, such as Density Functional Theory (DFT) analysis, to predict the outcomes and selectivity of derivatization reactions involving this compound also proved fruitless.

While general principles of organic synthesis and physical organic chemistry could be used to speculate on the potential reactivity of this compound, such a discussion would not meet the required standard of a scientifically accurate article based on documented research findings. The requested detailed analysis, including data tables and specific research findings, is contingent on the existence of primary research focused on this specific compound. At present, it appears that this compound has not been a subject of detailed investigation in the scientific literature concerning its derivatization and structure-reactivity relationships.

Therefore, until such research is published, the generation of the requested in-depth article is not feasible.

Investigations into Molecular Mechanism of Action in Biological Contexts Mechanistic Studies

Enzyme Inhibition Mechanisms and Kinetics

There is no published research characterizing the enzyme inhibition properties of 3,5-Dibromo-4-chlorobenzamide.

No studies were found that have determined the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) exerted by this compound. Kinetic studies, which are essential for elucidating such mechanisms, have not been reported for this compound.

Information regarding the specific binding sites of this compound on any protein or enzyme is not available. Furthermore, there are no reports identifying the amino acid residues that may be involved in its binding interactions.

Molecular Docking Studies of this compound with Biological Targets

Computational molecular docking studies are a cornerstone for predicting the interaction between a small molecule, such as this compound, and a protein target. However, no such studies have been published for this specific compound.

There are no available predictions or computational models illustrating the binding modes of this compound with any biological targets.

Without molecular docking studies, there are no computationally assessed binding affinities or interaction energies for this compound with any protein.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

Molecular dynamics simulations provide insights into the dynamic nature of ligand-protein interactions over time. A search of the scientific literature yielded no studies that have employed MD simulations to investigate the binding stability and conformational changes associated with this compound and any biological target.

Analysis of Ligand-Protein Complex Stability Over Time

No research has been published detailing the analysis of the stability of a ligand-protein complex involving this compound over time.

Conformational Changes Upon Ligand Binding

There are no available studies that describe the conformational changes in a protein upon binding to this compound.

Computational Studies on Molecular Recognition and Ligand Efficiency

No computational studies, including molecular docking or simulations, focused on the molecular recognition or ligand efficiency of this compound have been identified in the searched literature.

Advanced Analytical Methodologies for Detection and Quantification of 3,5 Dibromo 4 Chlorobenzamide

Chromatographic Techniques for Separation and Analysis (e.g., UHPLC with derivatization)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a powerful technique for the analysis of halogenated benzamides in various matrices. The use of sub-2 µm particle columns in UHPLC allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of polar compounds like benzamides, reversed-phase chromatography is commonly employed. A C18 stationary phase is often the column of choice, providing effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a gradient mixture of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

A prime example of a method applicable to a structurally similar compound, 2,6-dichlorobenzamide (B151250), utilizes a UHPLC system for separation prior to MS/MS detection. researchgate.net While derivatization is not always mandatory for LC-MS analysis, it can be employed to enhance chromatographic retention or improve ionization efficiency in certain applications.

Table 1: Illustrative UHPLC Parameters for the Analysis of a Related Dichlorobenzamide

ParameterCondition
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of target analytes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C

This table presents typical starting conditions for method development for halogenated benzamides based on established methods for similar compounds.

Coupled Techniques for Enhanced Specificity (e.g., GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of halogenated organic compounds. However, due to the polarity and relatively low volatility of benzamides, direct GC analysis is often not feasible as it can lead to poor peak shape and thermal degradation in the injector and column. Therefore, a derivatization step is typically required to convert the benzamide (B126) into a more volatile and thermally stable derivative.

The mass spectrometer provides high specificity and allows for the identification and quantification of the target analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. For trace-level analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and reduce matrix interference.

A study on the analysis of the herbicide dichlobenil (B1670455) and its metabolite 2,6-dichlorobenzamide (BAM) highlights a procedure based on solid-phase extraction (SPE) followed by a derivatization step before GC-MS analysis to enable the simultaneous quantification of the analytes. nih.govresearchgate.net

Development of Derivatization Reagents for Analytical Purposes

Derivatization is a critical step in the GC-MS analysis of polar molecules like 3,5-Dibromo-4-chlorobenzamide. The primary goal is to replace the active hydrogen atoms on the amide group with a less polar functional group, thereby increasing the volatility and thermal stability of the analyte. The two most common derivatization strategies for compounds containing amide functional groups are silylation and acylation.

Silylation: This process involves the reaction of the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) or other silyl (B83357) derivative. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS), which is often used as a catalyst. mdpi.com The reaction conditions, such as temperature, reaction time, and solvent, must be optimized to ensure complete derivatization. For instance, the silylation of some compounds may require heating at 60-80°C for a specific duration. mdpi.combrjac.com.br

Acylation: This method introduces an acyl group into the molecule. For halogenated compounds, the use of fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) is particularly advantageous. The resulting trifluoroacetyl derivatives are highly volatile and exhibit excellent chromatographic properties. mdpi.com Furthermore, the presence of fluorine atoms enhances the response of an electron capture detector (ECD) if used, and can provide characteristic fragmentation patterns in mass spectrometry. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amides

Derivatization MethodReagentAbbreviationDerivative FormedKey Characteristics
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Widely used, effective for amides, alcohols, and carboxylic acids.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)A powerful silylating agent.
Acylation Trifluoroacetic AnhydrideTFAATrifluoroacetyl (TFA)Produces highly volatile derivatives, enhances ECD response.

The selection of the appropriate derivatization reagent and the optimization of the reaction conditions are crucial for developing a robust and reliable GC-MS method for the analysis of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Dibromo-4-chlorobenzamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3,5-dibromo-4-chlorobenzoyl chloride with an appropriate amine under reflux in a polar aprotic solvent like DMF or DMSO. For example:

  • Dissolve 3,5-dibromo-4-chlorobenzoyl chloride (1.0 equiv.) in DMF, add the amine (1.2 equiv.), and reflux at 60–80°C for 4–6 hours. Monitor reaction progress via TLC.
  • Quench with ice water, filter the precipitate, and purify via recrystallization (ethanol/water mixture) to obtain the product .
    Key Characterization: Use 1H^1H NMR in DMSO-d6d_6 to confirm aromatic proton environments (e.g., singlet for symmetry) and IR spectroscopy to verify amide C=O stretching (~1650–1680 cm1 ^{-1}) .

Basic: How should researchers handle safety and toxicity concerns during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of dust or vapors.
  • Exposure Mitigation: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes and seek medical attention .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Halogenated byproducts require segregated waste streams per institutional guidelines .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Use SHELXL for structure refinement, focusing on halogen (Br/Cl) positional disorder and hydrogen-bonding networks (e.g., N–H···O interactions in the amide group) .
  • Data Contradictions: If bond lengths deviate from expected values (e.g., C–Br ~1.9 Å), check for twinning or thermal motion artifacts. Compare with analogous structures in the Cambridge Structural Database (CSD) .

Advanced: What strategies optimize reaction yields when bromine substituents hinder amide formation?

Methodological Answer:

  • Steric Hindrance Mitigation: Use high-boiling solvents (e.g., toluene) to enhance reaction kinetics. Add catalytic iodine (5–10 mol%) to activate the benzoyl chloride intermediate .
  • Microwave-Assisted Synthesis: Reduce reaction time from 18 hours to 30–60 minutes under controlled microwave irradiation (80–100°C), improving yields by 15–20% .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials from the product .

Basic: Which spectroscopic and chromatographic techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS: Use a C18 column with acetonitrile/water (0.1% formic acid) mobile phase. Monitor for bromine isotope patterns (79Br/81Br^{79}Br/^{81}Br) in the mass spectrum (e.g., M+^{+} at m/z 348/350/352 for C7 _7H4 _4Br2 _2ClNO) .
  • Elemental Analysis: Confirm %C, %H, and %N within ±0.3% of theoretical values to rule out solvent inclusion .

Advanced: How to address discrepancies between computational and experimental vibrational spectra?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Compare computed IR frequencies (scaled by 0.967) with experimental data.
  • Anharmonic Corrections: If C=O stretching modes deviate >20 cm1^{-1}, include solvent effects (e.g., DMSO implicit solvation) in the simulation .

Basic: Where can researchers access authoritative physicochemical data for this compound?

Methodological Answer:

  • PubChem: Retrieve melting point, solubility, and spectral data (CID: [to be filled]; ensure consistency with CAS RN 20907-55-5) .
  • NIST Chemistry WebBook: Cross-validate enthalpy of formation and vapor pressure data under "Benzoic acid derivatives" .

Advanced: What mechanistic insights explain unexpected byproducts in bromination reactions?

Methodological Answer:

  • Radical Pathway: Trace moisture may initiate radical bromination at the 2-position. Characterize byproducts via 13C^{13}C NMR (e.g., additional quaternary carbon at ~125 ppm) .
  • Electrophilic Aromatic Substitution (EAS): Use 1H^1H NMR to detect para-substitution patterns. If ortho/para ratios shift, adjust Lewis acid catalysts (e.g., FeCl3_3) to control regioselectivity .

Basic: What are the storage conditions to ensure long-term stability?

Methodological Answer:

  • Store in amber glass vials under inert gas (Ar/N2_2) at –20°C. Avoid exposure to UV light, which may degrade the amide bond.
  • Conduct stability studies via accelerated aging (40°C/75% RH for 6 months) and monitor purity by HPLC .

Advanced: How to validate crystallographic data against potential pseudosymmetry in halogenated benzamides?

Methodological Answer:

  • Twinning Analysis: Use PLATON to check for higher-symmetry space groups. Refine with TWIN/BASF commands in SHELXL if twin fractions exceed 5% .
  • Hirshfeld Surface Analysis: Map close contacts (e.g., Br···Br interactions) to identify packing anomalies. Compare with isostructural analogs in the CSD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.